Butylboronic acid

Vue d'ensemble

Description

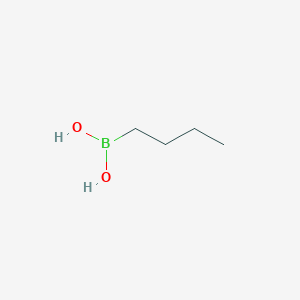

Acide butylboronique : est un composé organique de formule moléculaire C4H11BO2. Il appartient à la famille des acides boroniques, qui se caractérisent par la présence d'un atome de bore lié à un groupe hydroxyle et à un groupe alkyle ou aryle. L'acide butylboronique est largement utilisé en synthèse organique, notamment dans la formation de liaisons carbone-carbone par des réactions telles que le couplage de Suzuki-Miyaura .

Mécanisme D'action

Target of Action

Butylboronic acid, also known as 1-Butaneboronic acid, is primarily targeted towards the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also targets Bacterial leucyl aminopeptidase .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to its wide application in chemical synthesis.

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable reagent in organic synthesis, contributing to the creation of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Additionally, the cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, can be a factor influencing its use .

Analyse Biochimique

Biochemical Properties

Butylboronic acid is known to be a precursor to unsymmetric borinic acids, which are inhibitors of serine proteases This suggests that it may interact with enzymes such as serine proteases in biochemical reactions

Molecular Mechanism

As a boronic acid, it is capable of forming reversible covalent bonds with molecules containing cis-diols . This property is utilized in its role as a precursor to unsymmetric borinic acids

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Réaction de Grignard : Une méthode courante de synthèse de l'acide butylboronique implique la réaction du bromure de butylmagnésium avec le borate de triméthyle, suivie d'une hydrolyse.

Borylation des alcènes : Une autre méthode implique l'hydroboration du 1-butène avec du diborane, suivie d'une oxydation pour donner de l'acide butylboronique.

Méthodes de production industrielle : La production industrielle de l'acide butylboronique implique souvent des réactions de Grignard ou des procédés d'hydroboration à grande échelle, optimisés pour un rendement et une pureté élevés. Ces méthodes sont mises à l'échelle pour répondre à la demande de ce composé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions :

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Hydrure de lithium et d'aluminium ou autres agents réducteurs.

Couplage de Suzuki-Miyaura : Catalyseur au palladium, base (par exemple, carbonate de potassium) et solvant (par exemple, tétrahydrofurane).

Principaux produits :

Oxydation : Esters ou anhydrides butylboroniques.

Réduction : Butylborane.

Couplage de Suzuki-Miyaura : Composés biaryliques ou alkyl-aryliques.

Applications de la recherche scientifique

Chimie :

Couplage de Suzuki-Miyaura : Largement utilisé dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Applications de détection : Utilisé dans le développement de capteurs pour la détection de diols et d'autres analytes.

Biologie et médecine :

Inhibition des protéases : Les dérivés de l'acide butylboronique sont utilisés comme inhibiteurs des sérine protéases, qui sont importantes dans divers processus biologiques.

Développement de médicaments : Il sert de précurseur pour la synthèse de médicaments à base d'acide boronique.

Industrie :

Chimie des polymères : Utilisé dans la synthèse de polymères aux propriétés spécifiques, telles que la libération contrôlée de médicaments.

Mécanisme d'action

L'acide butylboronique agit comme un acide de Lewis, capable de former des complexes covalents réversibles avec des molécules contenant des groupes hydroxyle, telles que les sucres et les acides aminés . Cette propriété est exploitée dans diverses applications, notamment la reconnaissance moléculaire et la catalyse. Dans les systèmes biologiques, les dérivés de l'acide butylboronique inhibent les protéases en se liant à la sérine du site actif, bloquant ainsi l'activité de l'enzyme .

Applications De Recherche Scientifique

Chemistry:

Suzuki-Miyaura Coupling: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Sensing Applications: Utilized in the development of sensors for detecting diols and other analytes.

Biology and Medicine:

Protease Inhibition: Butyl boronic acid derivatives are used as inhibitors of serine proteases, which are important in various biological processes.

Drug Development: It serves as a precursor for the synthesis of boronic acid-based drugs.

Industry:

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide phénylboronique : Similaire en structure mais contient un groupe phényle au lieu d'un groupe butyle.

Acide méthylboronique : Contient un groupe méthyle au lieu d'un groupe butyle.

Acide éthylboronique : Contient un groupe éthyle au lieu d'un groupe butyle.

Unicité : La chaîne alkyle plus longue de l'acide butylboronique par rapport à l'acide méthylboronique et à l'acide éthylboronique lui confère des propriétés stériques et électroniques différentes, ce qui le rend adapté à des applications spécifiques où ces propriétés sont avantageuses .

Activité Biologique

Butylboronic acid, a member of the boronic acid family, has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its boron atom bonded to a butyl group and has been studied for its ability to interact with biological molecules, particularly enzymes. Its unique structure allows it to act as a reversible inhibitor of certain enzymes, making it a valuable compound in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as a competitive inhibitor for various enzymes, including serine proteases and β-lactamases. Its boron atom forms covalent bonds with nucleophilic sites on these enzymes, effectively blocking their activity.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for its potential use as an anticancer agent .

- Antibacterial Properties : this compound has shown significant antibacterial activity against resistant strains of bacteria by inhibiting β-lactamases, which are enzymes that confer antibiotic resistance .

Anticancer Activity

A study demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound were tested against various cancer cell lines, showing IC50 values in the nanomolar range. The mechanism involved inhibition of proteasome activity, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | U266 | 6.74 | Proteasome inhibition |

| This compound Derivative B | MCF-7 | 8.21 | Cell cycle arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial efficacy. In vitro studies revealed that it effectively inhibits the growth of carbapenem-resistant Acinetobacter baumannii by targeting class C β-lactamases.

| Bacterial Strain | Ki (µM) | Mechanism |

|---|---|---|

| Acinetobacter baumannii | 0.004 | β-lactamase inhibition |

| Resistant E. coli | 0.008 | β-lactamase inhibition |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound can be administered intravenously with favorable stability profiles in plasma . Importantly, it has been shown to have low toxicity to human cells, making it a promising candidate for further development in therapeutic applications.

Propriétés

IUPAC Name |

butylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKFVRWIISEVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196087 | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000548 [mmHg] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4426-47-5 | |

| Record name | Butylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyldihydroxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.